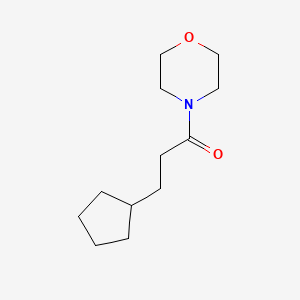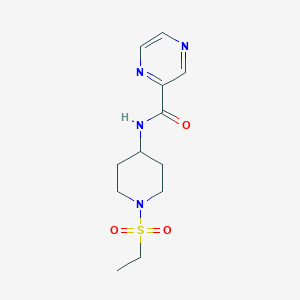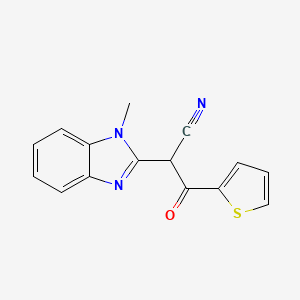
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in hematological malignancies.
Mécanisme D'action
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one selectively targets RNA polymerase I transcription by binding to a specific pocket in the enzyme. This binding prevents the recruitment of other proteins that are necessary for the transcription process, leading to the inhibition of rRNA synthesis and the subsequent disruption of protein synthesis.
Biochemical and Physiological Effects:
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one has been shown to induce apoptosis (cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one has been shown to enhance the efficacy of other anticancer drugs, such as DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, one limitation is that it is not effective in all types of cancer and may have limited efficacy in solid tumors.
Orientations Futures
There are several potential future directions for 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one research. One area of interest is the development of combination therapies with other anticancer agents to enhance its efficacy. Another potential direction is the investigation of 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one in combination with immunotherapy, which could enhance the immune response against cancer cells. Additionally, further research is needed to determine the optimal dosing and treatment schedule for 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one in different types of cancer.
Méthodes De Synthèse
The synthesis of 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one involves several steps, starting with the reaction of 3-cyclopentyl-1-propanol with morpholine to form the corresponding morpholine derivative. This intermediate is then reacted with 4-bromo-2-chloropyrimidine to form the final product, 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one.
Applications De Recherche Scientifique
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. This leads to the disruption of protein synthesis and the induction of cell death in cancer cells.
Propriétés
IUPAC Name |
3-cyclopentyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(13-7-9-15-10-8-13)6-5-11-3-1-2-4-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUGRTGEHCZZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)


![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
